Methyl 4-amino-6-chloro-5-fluoronicotinate
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Overview
Description
Methyl 4-amino-6-chloro-5-fluoronicotinate is a chemical compound with the molecular formula C7H6ClFN2O2 It is a derivative of nicotinic acid and contains functional groups such as an amino group, a chloro group, and a fluoro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-6-chloro-5-fluoronicotinate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-3-fluorobenzonitrile and methylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and efficiency. The process may include:
Batch or Continuous Flow Reactors: Depending on the scale of production, either batch reactors or continuous flow reactors may be used.
Automation and Control: Advanced automation and control systems are employed to monitor and adjust reaction parameters in real-time.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-6-chloro-5-fluoronicotinate can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound.
Scientific Research Applications
Methyl 4-amino-6-chloro-5-fluoronicotinate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-amino-6-chloro-5-fluoronicotinate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes or Receptors: It can bind to specific enzymes or receptors, modulating their activity.
Pathway Modulation: The compound may influence various biochemical pathways, leading to changes in cellular processes.
Molecular Interactions: Its unique chemical structure allows it to interact with other molecules in specific ways, contributing to its overall effects.
Comparison with Similar Compounds
Methyl 4-amino-6-chloro-5-fluoronicotinate can be compared with other similar compounds, such as:
Methyl 4-amino-6-chloronicotinate: Lacks the fluoro group, which may result in different chemical properties and reactivity.
Methyl 4-amino-5-fluoronicotinate: Lacks the chloro group, leading to variations in its chemical behavior.
Methyl 4-amino-6-fluoronicotinate: Lacks the chloro group, which can affect its interactions and applications.
Properties
IUPAC Name |
methyl 4-amino-6-chloro-5-fluoropyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFN2O2/c1-13-7(12)3-2-11-6(8)4(9)5(3)10/h2H,1H3,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAAYDZRXUKJZNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C(=C1N)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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